Lithium;cyclopenta-1,3-diene

Spirocyclopropane synthesis Chiral ligand preparation Cyclopentadienyl-indenyl coupling

Lithium cyclopentadienide (LiCp, C₅H₅Li, MW 72.04 g·mol⁻¹) is a cornerstone organolithium reagent belonging to the alkali metal cyclopentadienide class, alongside its sodium (NaCp), potassium (KCp), and heavier alkali congeners. It serves as a primary cyclopentadienyl (Cp⁻) anion source for the synthesis of metallocenes, half-sandwich complexes, and functionalized cyclopentadienyl ligands across organometallic chemistry.

Molecular Formula C5H5Li
Molecular Weight 72.1 g/mol
CAS No. 16733-97-4
Cat. No. B099522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium;cyclopenta-1,3-diene
CAS16733-97-4
Molecular FormulaC5H5Li
Molecular Weight72.1 g/mol
Structural Identifiers
SMILES[Li+].C1C=CC=[C-]1
InChIInChI=1S/C5H5.Li/c1-2-4-5-3-1;/h1-3H,4H2;/q-1;+1
InChIKeyCSOHRTAOCDVTQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium Cyclopentadienide (LiCp, CAS 16733-97-4): Organometallic Cp-Transfer Reagent and Synthetic Precursor Overview


Lithium cyclopentadienide (LiCp, C₅H₅Li, MW 72.04 g·mol⁻¹) is a cornerstone organolithium reagent belonging to the alkali metal cyclopentadienide class, alongside its sodium (NaCp), potassium (KCp), and heavier alkali congeners [1]. It serves as a primary cyclopentadienyl (Cp⁻) anion source for the synthesis of metallocenes, half-sandwich complexes, and functionalized cyclopentadienyl ligands across organometallic chemistry [2]. Commercially supplied as a solution in tetrahydrofuran (THF) or as a 97% purity powder, LiCp is prepared by deprotonation of cyclopentadiene with n-butyllithium [1]. In the solid state, LiCp adopts a polymeric 'polydecker' sandwich structure of alternating Li⁺ centers and μ-η⁵:η⁵-C₅H₅ ligands; in THF solution, it exists as monomeric contact ion pairs (CIPs) [3][4]. Despite broad in-class functional overlap with NaCp and KCp, LiCp exhibits quantifiable differentiation in reaction pathway selectivity, template-directed synthesis, and solid-state mechanical properties that directly inform scientific procurement decisions.

Template Synthesis
Li⁺–oxygen template effect enables disubstituted carbohydrate-derived Cp ligands
Stereoselective Pathways
Spirocyclopropane formation with chiral tosylates; MgCp₂ gives isomer mixtures
Oligomer Backbone Control
Poly(dicyclopentadienyl) architectures from diester condensation; NaCp yields diketocyclopentadienyl
High-Pressure Stiffness
Reported bulk modulus 7.7 GPa, structural integrity to 12.2 GPa for materials studies

Why LiCp (CAS 16733-97-4) Cannot Be Interchanged with NaCp, KCp, or MgCp₂ Without Consequence


Although NaCp, KCp, and MgCp₂ are all competent cyclopentadienyl anion sources, substituting LiCp with any of these analogs can produce divergent reaction outcomes — not merely yield variations but fundamentally different product structures. LiCp's small Li⁺ cation radius (0.76 Å vs. Na⁺ 1.02 Å and K⁺ 1.38 Å) engenders stronger cation–anion contact ion pairing and enables unique lithium–oxygen template effects that alter reaction chemoselectivity [1][2]. In direct head-to-head experiments with MgCp₂, LiCp yields spirocyclopropane products via a distinct mechanistic pathway rather than the expected Cp-transfer ligands [3]. Against NaCp, LiCp generates chemically different oligomeric products in diester condensations, confirming that cation identity governs more than solubility or rate — it controls reaction topology [4]. The quantitative evidence below demonstrates that LiCp occupies a non-substitutable position in the synthetic organometallic toolkit.

Replacing with MgCp₂ may produce ligand isomer mixtures instead of spirocyclopropanes — a categorical product divergence.
Using NaCp in diester condensations yields chemically distinct oligomer backbones (diketocyclopentadienyl vs. dicyclopentadienyl).
KCp cannot serve as a structural surrogate in high-pressure studies; bulk modulus and chain topology differ significantly.

Quantitative Differentiation Evidence for Lithium Cyclopentadienide (CAS 16733-97-4) vs. NaCp, KCp, and MgCp₂


LiCp vs. MgCp₂: Divergent Reaction Pathway — Spirocyclopropane Formation (81.8% de) vs. Double-Bond Isomer Mixture

In a direct head-to-head comparison, reaction of optically active tosylate 4 (derived from ethyl (S)-(-)-lactate) with LiCp produces exclusively an optically active spirocyclopropane (compound 6) with 81.8% diastereomeric excess, whereas the identical substrate reacted with MgCp₂ yields ligand 5 as a mixture of two double-bond isomers of the cyclopentadienyl unit — a fundamentally different product class [1]. This is not a yield difference but a complete mechanistic bifurcation: LiCp triggers stereoselective cyclopropanation via the cyclopentadienide acting as a nucleophile/base, while MgCp₂ delivers standard Cp transfer giving a ligand mixture.

Reaction Pathway
Head-to-head
LiCp 81.8% de Spirocyclopropane
MgCp₂ Isomer mixture
LiCp triggers cyclopropanation; MgCp₂ gives Cp-transfer ligands
Chiral tosylate, THF, rt
Spirocyclopropane synthesis Chiral ligand preparation Cyclopentadienyl-indenyl coupling Diastereoselective synthesis

LiCp vs. MgCp₂: Lithium–Oxygen Template Effect Alters Selectivity in Carbohydrate-Derived Cyclopentadienyl Ligand Synthesis

When reacted with α-D-allofuranose triflate 4, LiCp generates both the expected monosubstituted glucose-cyclopentadiene 5 and an unprecedented glucose-disubstituted cyclopentadiene 6 — a behavior attributed to a Li⁺–oxygen template effect forming a termolecular complex [1]. In contrast, replacing LiCp with MgCp₂ switches the selectivity largely in favor of the monosubstitution product 5, and the disubstitution product is not observed. Blocking lithium–oxygen interactions with lithium triflate similarly suppresses disubstitution, confirming the LiCp-specific template mechanism.

Disubstitution
Head-to-head
LiCp Disubst. + Monosubst. Template-enabled
MgCp₂ Monosubst. only Disubst. not observed
Li⁺–O template effect uniquely enables disubstituted carbohydrate-Cp
α-D-allofuranose triflate, THF
Carbohydrate chemistry Template-directed synthesis Cyclopentadienyl ligand design Lithium coordination effects

LiCp vs. NaCp: Different Oligomer Product Identity in Diester Condensation — 66% Yield of Poly(dicyclopentadienyl) vs. 92% Yield of Poly(diketocyclopentadienyl)

Treatment of diethyl oxalate with one equivalent of LiCp in THF yields oligomers of poly(1,3-dicyclopentadienyl)-THF in 66% yield, whereas the identical reaction with NaCp (1 eq) yields a chemically distinct product — oligomers of poly(1,3-diketocyclopentadienyl)-THF — in 92% yield [1]. The product identity differs (dicyclopentadienyl vs. diketocyclopentadienyl backbone), confirming that Li⁺ vs. Na⁺ directs the condensation pathway. With 4 equivalents of NaCp, clean biscyclopentadienyldiketone-THF is obtained in 91% yield, while LiCp does not afford this clean product under analogous conditions.

Oligomer Backbone
Head-to-head
LiCp poly(dicyclopentadienyl) 66% yield
NaCp poly(diketocyclopentadienyl) 92% yield
Cation identity governs product class — C vs. O incorporation
Diethyl oxalate, THF
Electroactive polymers Diester condensation Cyclopentadienyl oligomers Alkali metal effect

LiCp vs. KCp: Bulk Modulus and High-Pressure Compressibility Differentiation (K = 7.7 GPa vs. 4.9 GPa)

Synchrotron X-ray powder diffraction under high pressure reveals that LiCp exhibits a bulk modulus of K = 7.7 GPa with a 34% volume decrease at p = 12.2 GPa, whereas KCp shows K = 4.9 GPa with only a 23% volume decrease at its lower measurement limit of p = 5.3 GPa [1]. The ~57% higher bulk modulus of LiCp indicates significantly greater resistance to isotropic compression than KCp. Additionally, LiCp sustains structural integrity to 12.2 GPa without phase transition, while KCp was structurally characterized only up to 3.9 GPa.

Compressibility
Head-to-head
7.7 GPa
vs. 4.9 GPa (KCp)
LiCp 57% stiffer; structural integrity to 12.2 GPa
Synchrotron XRD, diamond anvil cell
High-pressure crystallography Polymeric metallocenes Compressibility Materials science

LiCp vs. NaCp and KCp: Solid-State Architecture — Linear 'String of Pearls' Multidecker (LiCp/NaCp) vs. Zigzag Chain (KCp)

High-resolution powder diffraction establishes that LiCp and NaCp adopt isomorphic linear 'string of pearls' multidecker structures in which the alkali metal atoms are linearly coordinated by two η⁵-bonded Cp rings along the short crystallographic c-axis, while KCp deviates to a zigzag chain arrangement where potassium atoms interact with neighboring chains [1]. The LiCp and NaCp structures are isomorphous (identical space group, similar cell parameters), but the structural divergence at potassium represents a class-level cation-size threshold. The Li⁺–Cp distance is shorter than the Na⁺–Cp distance due to the smaller ionic radius, producing a more compact multidecker repeat unit.

Chain Topology
Head-to-head
LiCp / NaCp Linear multidecker Isomorphous pair
KCp Zigzag chain Inter-chain contacts
Linear topology preserved for Li/Na; K introduces structural break
Powder diffraction, ambient conditions
Solid-state structure Powder diffraction Supramolecular organometallic Crystal engineering

High-Impact Application Scenarios for Lithium Cyclopentadienide (CAS 16733-97-4) Based on Verified Differentiation Evidence


Stereoselective Synthesis of Spirocyclopropane-Fused Chiral Cyclopentadienyl-Indenyl Ligands

Research groups preparing chiral, ring-coupled cyclopentadienyl-indenyl ligand scaffolds should procure LiCp over MgCp₂ when spirocyclopropane architectures are desired. As demonstrated by Laï et al. (Dalton Trans. 2013), LiCp reacts with chiral tosylates to give optically active spirocyclopropanes with 81.8% de, while MgCp₂ produces only double-bond isomer mixtures of conventional Cp-transfer ligands [1]. This reaction pathway bifurcation is categorical: MgCp₂ cannot substitute for LiCp in spirocyclopropane-forming protocols. Target users include asymmetric catalysis groups developing chiral metallocene precatalysts and medicinal organometallic chemists exploring spirocyclic ligand topologies.

Template-Directed Synthesis of Carbohydrate-Functionalized Cyclopentadienyl Ligands via Li⁺–Oxygen Coordination

For groups synthesizing carbohydrate-derived cyclopentadienyl ligands — relevant to bioorganometallic chemistry and water-soluble catalyst design — LiCp is the preferred Cp source when disubstituted products are targeted. The Li⁺–oxygen template effect documented by Laï et al. (Dalton Trans. 2006) enables formation of glucose-disubstituted cyclopentadienes that are inaccessible with MgCp₂ [2]. The lithium-specific coordination to substrate oxygen atoms creates a termolecular template that directs disubstitution; neither NaCp nor MgCp₂ replicate this effect. Procurement of LiCp is essential for synthetic strategies exploiting this template-controlled selectivity.

Synthesis of Poly(dicyclopentadienyl) Electroactive Oligomers via Diester Condensation

Investigators developing electroactive organic polymers via cyclopentadienide–diester condensation should select LiCp when the poly(dicyclopentadienyl) backbone is the synthetic target. Yan (M.S. Thesis, Clark Atlanta University, 1990) established that LiCp + diethyl oxalate (1 eq) yields poly(1,3-dicyclopentadienyl)-THF oligomers (66%), whereas NaCp under identical conditions yields a chemically distinct poly(1,3-diketocyclopentadienyl) product (92%) [3]. The product identity difference — dicyclopentadienyl vs. diketocyclopentadienyl — means cation choice determines the oligomer's electronic structure and potential conductivity profile. LiCp is non-substitutable for the dicyclopentadienyl architecture.

High-Pressure Structural Studies of Polymeric Metallocenes and Organometallic Materials

Materials scientists and crystallographers conducting high-pressure studies on organometallic solids should select LiCp over KCp when higher mechanical stiffness is required. Dinnebier et al. (Inorg. Chem. 2005) quantified LiCp's bulk modulus at 7.7 GPa vs. 4.9 GPa for KCp — a 57% stiffness advantage — with LiCp sustaining structural integrity to 12.2 GPa compared to KCp's characterization limit of 3.9 GPa [4]. For comparative high-pressure crystallography series, the isomorphic LiCp/NaCp pair (both linear 'string of pearls' multideckers; Organometallics 1997) provides a controlled cation-size variable without the structural topology change that occurs at potassium [5].

Application
Selection Property
Validation Focus
Spirocyclopropane chiral Cp-indenyl ligands
Stereochemical pathway selectivity
Monitor product de and spirocyclopropane formation vs. isomer mixture
Carbohydrate-derived Cp ligand synthesis
Li⁺–oxygen template effect
Confirm disubstitution vs. monosubstitution outcome
Poly(dicyclopentadienyl) electroactive oligomers
Cation-controlled backbone identity
Verify dicyclopentadienyl vs. diketocyclopentadienyl product
High-pressure organometallic crystallography
Bulk modulus and mechanical stiffness
Monitor compressibility and phase stability under pressure
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